1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
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Overview
Description
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core, a phenyl group, and a piperazine moiety linked to a butanone chain. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and formamide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using phenylboronic acid and a suitable palladium catalyst.
Formation of the Piperazine Moiety: Piperazine is often introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Linking the Butanone Chain: The final step involves the attachment of the butanone chain, which can be achieved through alkylation reactions using butanone derivatives and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where halogenated compounds can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one: Similar structure but with an ethanone chain instead of butanone.
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one: Similar structure but with a propanone chain.
Uniqueness
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butanone chain provides a balance between hydrophobicity and hydrophilicity, enhancing its potential as a pharmacologically active compound.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-6-15(26)23-9-11-24(12-10-23)17-16-18(20-13-19-17)25(22-21-16)14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYAZEHVLKGATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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